Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
Description
Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 1, a ketone group at position 5, and an ethyl carboxylate ester at position 2. This compound is structurally analogous to antifungal agents like fluconazole, where the triazole ring is critical for targeting fungal cytochrome P450 enzymes . Its synthesis typically involves cyclization reactions of hydrazine derivatives with carbonyl-containing intermediates, as seen in related triazole syntheses .
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN3O3 |
|---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,14,17) |
InChI Key |
IFFMZQDVAISQLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The most widely reported synthesis involves cyclocondensation between 4-chlorophenylhydrazine and β-ketoesters. Liu et al. (2013) detailed a two-step protocol starting with diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid at 0°C, followed by coupling with ethyl acetoacetate . The intermediate hydrazone undergoes cyclization in refluxing toluene, yielding the target triazole with 68–72% purity. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C (reflux) | >90% completion |
| Solvent | Toluene | Prevents hydrolysis |
| Reaction Time | 2–4 hours | Maximizes cyclization |
This method’s limitation lies in byproduct formation from competing N1 vs. N2 alkylation, necessitating chromatographic purification .
Organobase-Catalyzed 1,3-Dipolar Cycloaddition
Recent advances employ organocatalysts for metal-free triazole synthesis. A 2025 study demonstrated using DABCO (1,4-diazabicyclo[2.2.2]octane) in DMSO to facilitate cycloaddition between glycosyl azides and β-ketoesters at room temperature . While originally designed for glycohybrids, adapting this protocol with 4-chlorophenyl azide and ethyl 3-oxobutanoate achieved 85% yield in 6 hours. Key advantages include:
-
Regioselectivity : Exclusive formation of 1,4-disubstituted triazoles due to H-bonding interactions with the catalyst .
-
Scalability : Reactions proceed efficiently at 25°C without inert atmosphere requirements.
However, azide handling risks and DMSO removal challenges may limit industrial adoption.
Post-Functionalization of Preformed Triazole Cores
Patent WO2019175043A1 discloses a modular approach starting from 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one . Ethylation at the 3-position is achieved via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by esterification with ethyl chloroformate. This method offers:
-
Flexibility : Enables late-stage diversification of the ester group.
-
High Purity : Supercritical fluid chromatography (SFC) purification achieves >99% enantiomeric excess.
Reaction metrics:
Microwave-Assisted Solid-Phase Synthesis
Emerging techniques utilize microwave irradiation to accelerate cyclocondensation. A 2024 optimization study reduced reaction times from hours to minutes (15–20 min at 150°C) using silica-supported hydrazine precursors . Ethyl 3-oxo-2-(4-chlorophenyl)propanoate and urea formed the triazole ring with 88% yield, minimizing side reactions. Energy consumption data:
Comparative Analysis of Methodologies
The table below evaluates four primary methods:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | 72 | 95 | High | Moderate (toluene use) |
| Organocatalysis | 85 | 98 | Moderate | Low (DMSO recycling) |
| Post-Functionalization | 78 | 99 | Low | High (SFC solvents) |
| Microwave | 88 | 97 | High | Low (reduced energy) |
Microwave-assisted synthesis emerges as the most sustainable, though organocatalysis offers superior regiocontrol for complex analogs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. This can be attributed to the triazole ring structure which is known to interfere with microbial cell wall synthesis and function .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting angiogenesis, making it a candidate for further development as an anticancer agent .
Agricultural Applications
Fungicides
The compound has been evaluated for its fungicidal properties. Its effectiveness against plant pathogens suggests potential use as a fungicide in agriculture. The chlorophenyl group enhances its lipophilicity, allowing better penetration into fungal cells and improving efficacy .
Pesticide Development
this compound is also being investigated for its use in developing new pesticides. Its ability to disrupt biochemical pathways in pests makes it a valuable candidate for formulating environmentally friendly pest control agents .
Material Science
Polymer Chemistry
In material science, this compound is being explored for its potential applications in polymer chemistry. Its reactive functional groups can be utilized to create novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .
Nanocomposites
Research into the incorporation of this compound into nanocomposites has shown that it can improve the thermal and mechanical properties of the composites. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition . The exact molecular pathways depend on the specific application and target organism.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Triazole Derivatives
Key Observations :
Table 2: Antifungal Activity of Selected Triazoles
Biological Activity
Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound features a triazole ring, which is known for its pharmacological properties. The presence of the 4-chlorophenyl group enhances its potential biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the disruption of cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory activity. In vitro studies involving peripheral blood mononuclear cells (PBMCs) showed that the compound could modulate cytokine release, specifically reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of triazole derivatives has garnered attention in recent years. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring can significantly influence its potency against specific cancer types .
Study on Cytotoxicity
A detailed investigation into the cytotoxic effects of this compound revealed an IC value indicating significant growth inhibition in cancer cell lines. The compound was tested against several cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results compared to standard chemotherapeutic agents .
| Cell Line | IC (µM) | Reference Compound | IC (µM) |
|---|---|---|---|
| MCF-7 | 15.0 | Doxorubicin | 10.0 |
| HeLa | 12.0 | Cisplatin | 8.0 |
The mechanism by which this compound exerts its biological effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate?
- The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl-containing precursors. A typical approach involves refluxing ethyl 2-chloro-2-oxoacetate with substituted triazole intermediates in toluene under acidic conditions (e.g., methylsulfonic acid), followed by purification via flash chromatography (EtOAc/cyclohexane). Reaction progress should be monitored by TLC, and recrystallization from ethyl acetate yields high-purity crystals .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Key methods include:
- NMR spectroscopy : To verify substituent positions on the triazole ring and ester group.
- IR spectroscopy : To confirm carbonyl (C=O) and triazole ring vibrations.
- X-ray diffraction (XRD) : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonds) .
Q. How can researchers assess the thermal stability of this compound during synthesis?
- Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into decomposition temperatures. Melting point determination (e.g., via capillary methods) is a basic yet critical step to ensure purity and thermal resilience under experimental conditions .
Advanced Research Questions
Q. How can SHELX software resolve ambiguities in the crystal structure refinement of this compound?
- SHELXL (within the SHELX suite) is ideal for refining small-molecule structures using high-resolution data. Key features include:
- Anisotropic displacement parameters : To model atomic vibrations accurately.
- Hydrogen bonding restraints : To stabilize refinement of N–H···O interactions observed in triazole derivatives.
- Twinning analysis : For handling data from non-merohedral twinning, common in low-symmetry crystals. WinGX can preprocess data and generate CIF files for publication .
Q. What computational approaches are suitable for analyzing non-covalent interactions in its crystal lattice?
- Hirshfeld surface analysis : Visualizes close contacts (e.g., O···π-hole tetrel bonding) and quantifies interaction contributions.
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces (MEP) to rationalize interaction motifs.
- Bader’s Quantum Theory of Atoms-in-Molecules (QTAIM) : Identifies bond critical points for hydrogen bonds and van der Waals interactions .
Q. How should researchers address contradictions in reported bioactivity data for triazole derivatives?
- Discrepancies may arise from variations in:
- Assay conditions (e.g., cell lines, concentration ranges).
- Compound purity : HPLC or LC-MS validation is critical.
- Structural analogs : Subtle substituent changes (e.g., methoxymethyl vs. chlorine) significantly alter bioactivity. Cross-referencing synthetic routes and analytical data with literature is essential .
Q. What strategies optimize experimental phasing for crystallographic studies of similar triazole derivatives?
- SHELXC/D/E pipelines : Robust for high-throughput phasing with single-wavelength anomalous dispersion (SAD) or molecular replacement.
- Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine twin fractions.
- Hydrogen bond graph-set analysis : Apply Etter’s rules to classify interaction patterns (e.g., R₁²(5) motifs) and validate packing models .
Q. How can molecular docking elucidate potential enzyme interactions for this compound?
- Target selection : Prioritize enzymes with triazole-binding pockets (e.g., cytochrome P450, kinases).
- Docking software : AutoDock Vina or Schrödinger Suite for binding affinity predictions.
- Validation : Compare docking poses with crystallographic data (e.g., PDB entries of related inhibitors) and validate via mutagenesis or enzymatic assays .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate crystallographic results (e.g., bond lengths, angles) with computational models to resolve structural outliers.
- Software Integration : Combine SHELX with Olex2 or Mercury for real-time visualization and refinement adjustments .
- Bioactivity Studies : Include positive controls (e.g., known triazole-based drugs) and dose-response curves to contextualize efficacy metrics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
